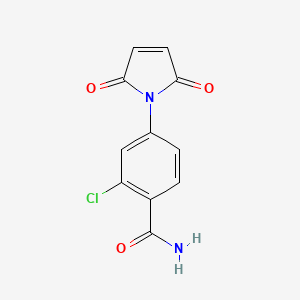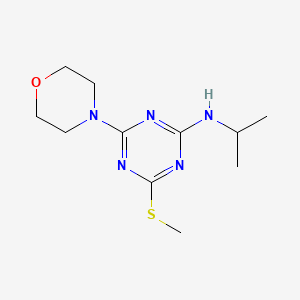
2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as CDK9 inhibitor, as it inhibits the activity of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcriptional regulation.
Applications De Recherche Scientifique
2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide has been extensively studied for its potential applications in cancer research. CDK9 is a key regulator of transcription elongation, and its overexpression has been observed in various cancer types. Inhibition of CDK9 activity by this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. The compound has also been studied for its potential applications in HIV research, as CDK9 plays a critical role in HIV transcription and replication.
Mécanisme D'action
2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide inhibits the activity of CDK9 by binding to its active site. CDK9 is a key regulator of transcription elongation, and its inhibition by this compound leads to the downregulation of various genes involved in cell proliferation and survival. The compound also inhibits the phosphorylation of RNA polymerase II, which is essential for transcription elongation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. The compound also inhibits the replication of HIV by inhibiting the transcription of the viral genome. In addition, this compound has been shown to modulate the immune response by regulating the expression of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide is its specificity towards CDK9, which makes it a valuable tool for studying the role of CDK9 in transcriptional regulation. However, the compound has limited solubility in water, which can make it challenging to use in certain experiments. In addition, the compound can be toxic at high concentrations, which requires careful handling and use in lab experiments.
Orientations Futures
There are several future directions for the study of 2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide. One direction is to explore the potential applications of the compound in other diseases, such as neurodegenerative disorders. CDK9 has been implicated in the pathogenesis of Alzheimer's disease, and inhibition of CDK9 activity by this compound may have therapeutic potential in this context. Another direction is to develop more potent and selective CDK9 inhibitors based on the structure of this compound. This could lead to the development of new drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis method of 2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide involves the reaction of 2,4-dichlorobenzoyl chloride with N-methylglycine methyl ester in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrazine hydrate to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Propriétés
IUPAC Name |
2-chloro-4-(2,5-dioxopyrrol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-8-5-6(1-2-7(8)11(13)17)14-9(15)3-4-10(14)16/h1-5H,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIYZAPWTFTKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate](/img/structure/B5812189.png)
![4-tert-butyl-N'-[(3-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5812202.png)
![ethyl 2-{[4-(acetylamino)benzoyl]amino}benzoate](/img/structure/B5812209.png)

![N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B5812216.png)








![4-hydroxy-4-[2-(hydroxyimino)propyl]-6,7-dihydro-2,1,3-benzoxadiazol-5(4H)-one oxime](/img/structure/B5812279.png)